molecular formula C11H17ClN4O2S B1399189 3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1361115-27-6

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B1399189
M. Wt: 304.8 g/mol
InChI Key: ZFADRZWMWYEFSV-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its uses or applications may also be described.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Biological Activity

  • Sulfonamide Derivatives of Heterocyclic Compounds

    These compounds are notable for their biological activities. Sulfonamides, especially those with heterocyclic systems, demonstrate significant binding abilities to active sites of carbonic anhydrases, inhibiting their activity. This makes them targets for finding substances with specific biological activities (Komshina et al., 2020).

  • Antibacterial and Antiviral Applications

    Various sulfonamide derivatives have been synthesized with potential antibacterial and antiviral activities. These include novel heterocyclic compounds containing a sulfonamido moiety, which have shown promising results as antibacterial agents (Azab et al., 2013).

  • Antitumor Applications

    Some sulfonamide derivatives have been investigated for their potential use as antitumor drugs. These studies aim to create potent antitumor agents with low toxicity, utilizing sulfonamide as a parent compound (Huang et al., 2001).

Structural and Chemical Studies

  • Hirshfeld Surface Studies

    There are studies focused on the crystallographic analysis of similar compounds, like 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, providing insights into their molecular structure and interactions (Ganesha et al., 2021).

  • Complexation with Metal Ions

    Research into the complexation of sulfonamide derivatives with metal ions like Nickel (II) and Iron (II) has been conducted. These studies have implications for the use of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or effectiveness.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFADRZWMWYEFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 3
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 5
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 6
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

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